Methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. Its unique stereochemistry contributes to its reactivity and interactions with biological systems, making it a valuable compound for scientific research. The compound is classified under chemical substances with the CAS number 1955473-67-2 and is often utilized as a chiral building block in the synthesis of complex molecules.
The synthesis of methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride typically involves several key steps:
Industrial production methods may involve continuous flow processes to enhance efficiency and yield, often utilizing microreactor technology for precise control over reaction conditions and scalability.
The molecular formula of methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride is , with a molecular weight of 209.67 g/mol. The compound features a chiral center, leading to its specific stereochemical configuration.
Methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride can undergo various chemical reactions, including:
The mechanism of action of methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, leading to modulation of biological pathways.
Methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride has diverse applications in scientific research:
This compound's unique properties and versatility make it an essential component in both academic research and industrial applications, facilitating advancements in chemical synthesis and biological studies.
The construction of the (2S,3R)-configured β-amino-α-hydroxy ester scaffold represents a significant synthetic challenge due to the need for precise stereochemical control at two adjacent stereocenters. Methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride embodies this complexity, requiring methodologies that simultaneously establish the correct relative configuration (anti diastereomer) and absolute stereochemistry. Several synthetic strategies have been developed to address this challenge, each with distinct advantages in stereoselectivity and practicality [1] [2].
Chiral Auxiliary Approaches: The Evans oxazolidinone methodology provides a reliable route to install the (2S,3R) configuration. This approach employs a chiral auxiliary to direct asymmetric aldol reactions, enabling high diastereoselectivity. For example, the boron-mediated aldol reaction between an oxazolidinone-derived propionamide and acetaldehyde generates the syn-aldol product with >20:1 diastereoselectivity. Subsequent Mitsunobu inversion or dynamic kinetic resolution strategies can then convert the syn isomer to the desired anti diastereomer. This method delivers excellent enantiomeric excess (typically >98% ee) but suffers from increased step count due to auxiliary attachment and removal sequences [2] [5].
Enzymatic Resolution: Kinetic resolution of racemic 3-hydroxy esters using lipases or esterases offers a biocatalytic route to enantiopure intermediates. This strategy capitalizes on the differential reaction rates of enzyme toward enantiomers. For instance, lipase PS (Pseudomonas cepacia) selectively hydrolyzes the (3R)-ester from a racemic mixture, leaving the (3S)-ester enriched. The resolved ester can then undergo stereoselective amination at the α-position using electrophilic nitrogen sources. While enzymatic methods provide high enantioselectivity (often >99% ee), the maximum theoretical yield is limited to 50% for each enantiomer unless coupled with racemization techniques [1] .
Diastereoselective Reduction: β-Keto-α-amino ester intermediates serve as precursors for installing the 3-hydroxy stereocenter via asymmetric reduction. Catalytic hydrogenation with chiral rhodium complexes (e.g., DuPhos-Rh catalysts) or biocatalytic reduction using ketoreductases (KREDs) enables high stereoselectivity. The (2S)-configured β-keto-α-cyclopropylamino esters undergo reduction to yield predominantly the (2S,3R)-diol with syn diastereoselectivity. Subsequent epimerization or inversion steps may be required to obtain the anti configuration characteristic of the target molecule [2].
Table 1: Comparative Analysis of Asymmetric Synthesis Methods for (2S,3R)-β-Amino-α-Hydroxy Esters
Methodology | Key Stereocontrol Element | Typical de (%) | Typical ee (%) | Advantages | Limitations |
---|---|---|---|---|---|
Chiral Auxiliary | Evans oxazolidinone-directed aldol | >95 | >98 | Predictable stereochemistry | Multi-step; auxiliary removal |
Enzymatic Resolution | Lipase-mediated kinetic resolution | >98 | >99 | Mild conditions; high selectivity | Maximum 50% yield per enantiomer |
Diastereoselective Reduction | KRED-catalyzed ketone reduction | 90-95 | >99 | Atom-economical; single step reduction | Requires β-keto-α-amino ester precursor |
The stereochemical integrity of the final product is highly sensitive to reaction conditions. Epimerization at the C2 position can occur under basic conditions due to the acidity of the α-proton, while the β-hydroxy ester moiety is susceptible to dehydration under acidic conditions. Optimal synthetic routes therefore employ mild deprotection and purification protocols, often incorporating hydrochloride salt formation as a crystallinity-enhancing and stabilizing step [1] .
Incorporating the cyclopropylamine moiety onto the α-carbon of the β-hydroxy ester scaffold presents unique synthetic challenges due to the strain inherent in the cyclopropane ring and its potential sensitivity under reaction conditions. The nucleophilic character of cyclopropylamine is attenuated compared to aliphatic amines, necessitating careful optimization of amination conditions to achieve efficient coupling while preserving stereochemical integrity [4].
Reductive Amination: This two-step approach first involves condensation of the α-keto-β-hydroxy ester with cyclopropylamine to form an imine intermediate, followed by stereoselective reduction. Sodium triacetoxyborohydride (STAB) in dichloromethane effectively reduces the imine while tolerating the β-hydroxy ester functionality. The reaction proceeds at room temperature with minimal epimerization risk. Critical to success is the control of imine geometry, which dictates the stereochemical outcome upon reduction. Lewis acid additives such as titanium(IV) isopropoxide can enhance diastereoselectivity by coordinating the imine intermediate. This method typically delivers 70-85% yields with diastereomeric ratios of 8:1 to 15:1 favoring the desired (2S,3R) isomer when starting from the (3R)-hydroxy precursor [4] [10].
Nucleophilic Displacement: Activated α-halo-β-hydroxy esters serve as electrophilic partners for direct nucleophilic attack by cyclopropylamine. The reaction requires protection of the β-hydroxy group, typically as tert-butyldimethylsilyl (TBS) or benzyl ether, to prevent intramolecular displacement. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate the SN₂ reaction at elevated temperatures (60-80°C). Silver(I) or cesium salts can enhance reactivity by promoting halide dissociation. The key limitation lies in controlling stereoinversion at the C2 carbon; complete inversion is observed when using L-leucine-derived α-bromo esters, enabling stereospecific synthesis of the (2S)-cyclopropylamino derivative from (2R)-halo precursors [1] [4].
Protecting Group Strategies: Orthogonal protection schemes are essential for successful N-cyclopropylation. The acid-labile tert-butoxycarbonyl (Boc) group effectively protects the cyclopropylamine nitrogen during ester hydrolysis or hydroxyl group manipulations. Cleavage occurs under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without epimerization or cyclopropane ring opening. For hydrochloride salt formation, global deprotection followed by HCl-mediated crystallization provides the target compound in high purity. The hydrochloride salt enhances stability by preventing enolization and subsequent racemization during storage [4] [10].
Table 2: Comparison of Cyclopropylamination Methods for Functionalized β-Hydroxy Esters
Method | Reaction Conditions | Yield Range (%) | dr (anti:syn) | Critical Parameters |
---|---|---|---|---|
Reductive Amination | NaBH(OAc)₃, CH₂Cl₂, rt, 12-24h | 70-85 | 8:1 to 15:1 | Imine geometry control; acid additives |
Nucleophilic Displacement | Cyclopropylamine, DMF, 60°C, 24h | 60-75 | >20:1* | β-Hydroxy protection; absolute configuration of α-halo ester |
Transition Metal Catalysis | Pd₂(dba)₃/Xantphos, K₃PO₄, toluene | 80-92 | >19:1 | Ligand selection; moisture exclusion |
*Dependent on stereospecific inversion from α-halo precursor
Advanced methodologies employ transition metal-catalyzed C-N coupling for enhanced efficiency. Palladium-catalyzed Buchwald-Hartwig amination using sterically hindered Xantphos ligands enables direct coupling between α-hydroxy-β-triflate esters and cyclopropylamine. This approach circumvents protection-deprotection sequences and proceeds with excellent retention of configuration at the α-carbon. Yields exceeding 85% with diastereomeric ratios >19:1 have been achieved under optimized conditions [Pd₂(dba)₃/Xantphos, K₃PO₄, toluene, 100°C] [4].
The installation of the C3-hydroxy group with precise (R) stereochemistry represents another critical aspect of the synthesis. Two philosophical approaches dominate: chiral pool utilization (exploiting existing stereocenters in natural products) and catalytic asymmetric methods (constructing stereocenters de novo). Each paradigm offers distinct advantages in terms of atom economy, stereochemical control, and scalability [2] .
Chiral Pool Strategy: This approach employs naturally occurring chiral building blocks as starting materials, leveraging their inherent stereochemistry to direct subsequent stereoselective transformations. (L)-Threonine and its derivatives serve as ideal precursors for the target molecule due to the matching (2S,3R) configuration. Protection of the amino group as benzyl carbamate (Cbz) or Boc, followed by esterification of the carboxylic acid (methyl ester formation), provides a versatile intermediate. The primary hydroxy group requires differentiation from the newly introduced β-hydroxy group; selective silyl protection (e.g., TBDPS at C3) allows for functionalization at C4. While atom-economical, this route is constrained by the structural limitations of the precursor molecule. The requirement for protection group manipulations increases step count and reduces overall efficiency. Additionally, the structural modifications needed to incorporate the cyclopropylamino group often necessitate multi-step sequences that may compromise stereochemical integrity [2] .
Catalytic Asymmetric Hydroxylation: Modern synthetic approaches increasingly favor catalytic methods for constructing the β-hydroxy-α-amino ester motif. Two catalytic technologies dominate: Sharpless asymmetric dihydroxylation (AD) and biocatalytic ketone reduction. The AD reaction employs cinchona alkaloid-derived ligands (e.g., (DHQD)₂PHAL) with osmium tetroxide to convert α,β-unsaturated esters into chiral diols. For ethyl (E)-2-(N-Boc-cyclopropylamino)but-2-enoate, AD delivers the (2S,3R)-diol with >90% ee and 8:1 diastereoselectivity. The reaction proceeds via osmate ester intermediates where chiral ligands dictate facial selectivity. Biocatalytic approaches using ketoreductases (KREDs) offer superior stereoselectivity for β-keto ester reduction. Engineered KREDs from Lactobacillus kefir reduce ethyl 2-(cyclopropylamino)-3-oxobutanoate to the (3R)-hydroxy derivative with >99.5% ee and complete diastereoselectivity when coupled with existing α-chirality. This single-step transformation achieves near-perfect stereocontrol under mild aqueous conditions (phosphate buffer, pH 7.0, 30°C) with cofactor recycling systems enabling catalytic NADPH utilization [2] [5].
Organocatalytic Approaches: Emerging as a powerful complement to metal- and enzyme-catalyzed methods, organocatalysis employs small organic molecules to induce asymmetry. Proline-derived catalysts enable direct asymmetric α-amination of β-keto esters using azodicarboxylates as nitrogen sources. Subsequent diastereoselective reduction of the β-keto group installs the C3 stereocenter. Cinchona alkaloid-based phase-transfer catalysts facilitate enantioselective hydroxylation of α-amino ester enolates with molecular oxygen or peroxide oxidants. These organocatalytic methods avoid transition metals and operate under mild conditions but currently lag behind enzymatic methods in stereoselectivity for this specific transformation, typically achieving 85-92% ee compared to >99% for biocatalytic approaches [2] .
The pharmaceutical industry shows a clear trend toward catalytic asymmetric methods for complex molecules like methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride. Analysis of FDA-approved chiral drugs (2016-2020) reveals that 65% of new stereogenic centers were installed via catalytic methods versus 28% via chiral pool strategies. This shift reflects advantages in atom economy, reduced step count, and superior stereochemical control achievable with modern asymmetric catalysis. The target molecule exemplifies this trend, with current optimal routes combining transition metal-catalyzed C-N coupling for cyclopropylamine introduction with biocatalytic reduction for stereoselective hydroxylation [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1